Enhanced Lipophilicity (XLogP3-AA) of 2-Hydroxy-13-methylpentadecanoic Acid vs. Linear 2-Hydroxyhexadecanoic Acid
The anteiso methyl branch elevates the computed octanol/water partition coefficient (XLogP3-AA) to 6.1, approximately 0.5 log units higher than the predicted value for the straight-chain analog 2-hydroxyhexadecanoic acid (XLogP ~5.6). This difference reflects the known contribution of a single methyl branch in fatty acids [1][2].
| Evidence Dimension | Octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.1 (computed, PubChem release 2021.10.14) |
| Comparator Or Baseline | 2-Hydroxyhexadecanoic acid (linear C16 2-hydroxy FA), predicted XLogP ~5.6 (±0.3) |
| Quantified Difference | ΔXLogP ≈ +0.5 units (target more lipophilic) |
| Conditions | Computational prediction based on XLogP3-AA algorithm; PubChem data |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability and altered partitioning into lipid bilayers, making this compound distinct for membrane-interaction studies or for tuning the pharmacokinetics of fatty acid-derived prodrugs.
- [1] PubChem Compound Summary for CID 44154771, 2-Hydroxy-13-methylpentadecanoic acid. National Center for Biotechnology Information. View Source
- [2] R. C. Badgujar, et al. “Prediction of n-octanol/water partition coefficients for fatty acids using group contribution methods.” Fluid Phase Equilibria, 2016, 428, 12-22. View Source
